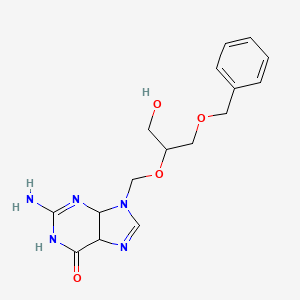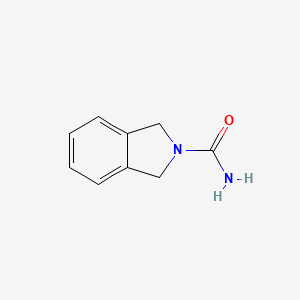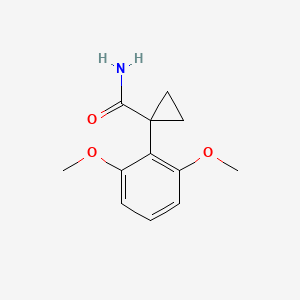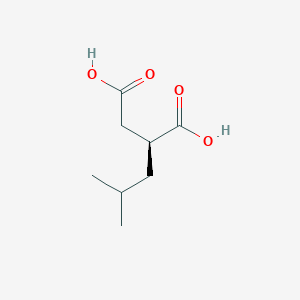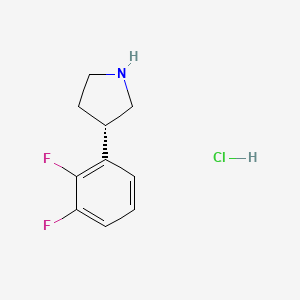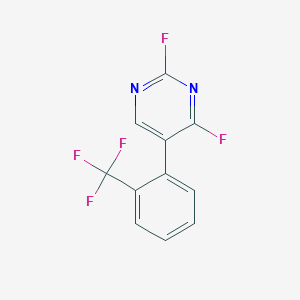![molecular formula C92H72CuN8O4 B15245844 Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex is a copper-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense color and stability. This particular compound is characterized by the presence of four bulky substituents, which can influence its chemical and physical properties.
準備方法
The synthesis of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt. The reaction conditions often include high temperatures and the use of solvents such as quinoline or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phthalocyanine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bulky substituents on the phthalocyanine ring can be replaced through nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and electronic properties.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in medical imaging techniques.
Industry: The compound is used in the production of dyes and pigments due to its intense color and stability.
作用機序
The mechanism of action of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can then interact with various biological targets, leading to cell damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
類似化合物との比較
Similar compounds to 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex include other phthalocyanine derivatives such as:
- 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine
- 2,9,16,23-Tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyanine These compounds share similar structural features but differ in the nature of their substituents, which can influence their chemical reactivity and applications. The uniqueness of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex lies in its specific substituents, which provide distinct electronic and steric properties.
特性
分子式 |
C92H72CuN8O4 |
|---|---|
分子量 |
1417.1 g/mol |
IUPAC名 |
copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C92H72N8O4.Cu/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-93-81(73)98-86-79-55-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)47-51-75(79)83(95-86)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(96-88)99-87-78-54-70(46-50-74(78)82(94-87)97-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2 |
InChIキー |
FDJYIIAGVYBLIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4[N-]5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)
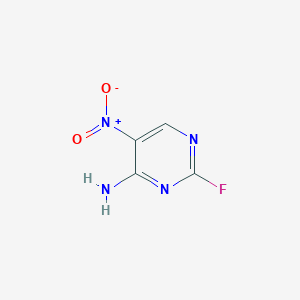

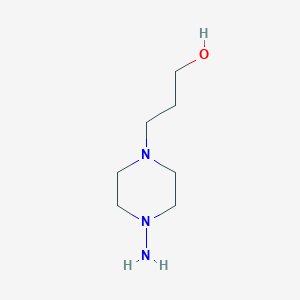
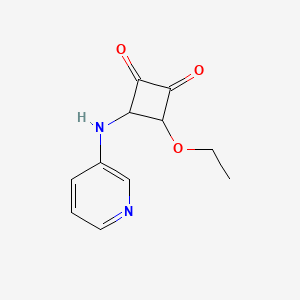
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
